

Introduction: Decoding the Identity of CAS 52995-76-3

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Compound of Interest

Compound Name: 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Cat. No.: B1606143

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The Chemical Abstracts Service (CAS) number 52995-76-3 is the definitive identifier for a specialized chemical reagent used extensively in organic synthesis and drug development. While the CAS number provides an unambiguous reference, the compound is known throughout literature and commercial catalogs by a variety of names. Understanding this nomenclature is the first step for any researcher sourcing the compound or exploring its applications.

At its core, CAS 52995-76-3 is a short-chain, monodisperse polyethylene glycol (PEG) derivative. Specifically, it is a triethylene glycol backbone that is mono-methylated on one terminus and chlorinated on the other. This bifunctional nature is the key to its utility, making it a quintessential linker molecule. The presence of the chlorine atom provides a reactive handle for nucleophilic substitution, while the methoxy-PEG chain imparts crucial physicochemical properties such as enhanced solubility and favorable pharmacokinetics to the molecules it modifies.^{[1][2]}

Its primary and most scientifically significant application is in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as the flexible spacer connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand.^{[3][4]}

Nomenclature and Identification: A Comprehensive Overview

Navigating chemical databases and supplier catalogs requires familiarity with the various synonyms for CAS 52995-76-3. These names arise from different nomenclature systems (IUPAC, common names) and supplier-specific cataloging.

Table 1: Synonyms and Identifiers for CAS 52995-76-3

Identifier Type	Value
CAS Registry No.	52995-76-3
Preferred IUPAC Name	1-chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane[1][4]
Systematic IUPAC Name	1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane[5][6]
Common Synonyms	1-Chloro-2-(2-(2-methoxyethoxy)ethoxy)ethane[7][8][9]
	1-chloro-3,6,9-trioxadecane[3]
	Me-PEG2-CH2CH2Cl[10]
Molecular Formula	C ₇ H ₁₅ ClO ₃ [6][7]
Molecular Weight	~182.65 g/mol [7][9]
InChI Key	WODLURYTHKQUET-UHFFFAOYSA-N[1][11]
SMILES	COCCOCCOCCCl[1][7]

Core Application: A Linker for Proteolysis Targeting Chimeras (PROTACs)

The expertise in applying CAS 52995-76-3 lies in understanding its role as a PROTAC linker. PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy specific target proteins. [12]

A PROTAC molecule consists of three parts:

- Warhead: Binds to the target protein of interest (POI).
- E3 Ligase Ligand: Binds to an E3 ubiquitin ligase (e.g., Cereblon, VHL).
- Linker: Covalently connects the warhead and the E3 ligase ligand.

The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy. The linker must orient the two ligands productively to form a stable ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.

The compound CAS 52995-76-3 is an ideal foundational linker for several reasons:

- Hydrophilicity: The PEG structure increases the water solubility of the final PROTAC, which can otherwise be large and hydrophobic, thereby improving its pharmacokinetic properties. [\[4\]](#)
- Reactivity: The terminal chloride serves as a stable but reactive electrophile, ready for conjugation to a nucleophilic partner (e.g., an amine or alcohol on a warhead or E3 ligand) via a nucleophilic substitution reaction. [\[1\]](#)[\[2\]](#)
- Defined Length: As a monodisperse species, it provides precise control over the linker length, a critical parameter for optimizing ternary complex formation. [\[5\]](#)

Caption: Role of CAS 52995-76-3 as a PROTAC Linker.

Experimental Workflow: Synthesis and Conjugation

The trustworthiness of a chemical protocol relies on its reproducibility. The primary reaction involving CAS 52995-76-3 is nucleophilic substitution at the carbon bearing the chlorine atom. This allows for its covalent attachment to other molecules. A common strategy in PROTAC synthesis involves a stepwise approach where the linker is first modified and then coupled to the two key ligands.

Below is a generalized, conceptual protocol for utilizing this chloro-PEG linker to synthesize a more versatile azide-terminated linker, which can then be used in highly efficient "click chemistry" reactions.

Protocol: Conversion of Chloro-Linker to Azido-Linker

- Objective: To replace the terminal chlorine atom with an azide group (N_3), creating a versatile handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) reactions.
- Materials:
 - 1-chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane (CAS 52995-76-3)
 - Sodium azide (NaN_3)
 - Dimethylformamide (DMF, anhydrous)
 - Deionized water
 - Diethyl ether or Ethyl acetate
 - Magnesium sulfate (MgSO_4 , anhydrous)
- Step-by-Step Methodology:
 1. Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 1-chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane in anhydrous DMF.
 2. Nucleophile Addition: Add 1.5 to 2 equivalents of sodium azide to the solution. Causality Note: An excess of the nucleophile (azide) is used to drive the reaction to completion according to Le Châtelier's principle and to minimize reaction time.
 3. Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Expertise Note: The choice of solvent (DMF) is critical; its polar aprotic nature stabilizes the transition state of this $\text{S}_{\text{N}}2$ reaction without solvating the nucleophile excessively, thus accelerating the reaction rate.

4. Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel.
 5. Extraction: Extract the aqueous phase three times with an organic solvent like diethyl ether or ethyl acetate. Causality Note: The product is significantly more nonpolar than the sodium azide salt, allowing for its selective extraction into the organic phase.
 6. Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
 7. Purification: The resulting crude product, 1-azido-2-[2-(2-methoxyethoxy)ethoxy]ethane, can be purified by flash column chromatography if necessary.
- Validation: The final product's identity and purity should be confirmed using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

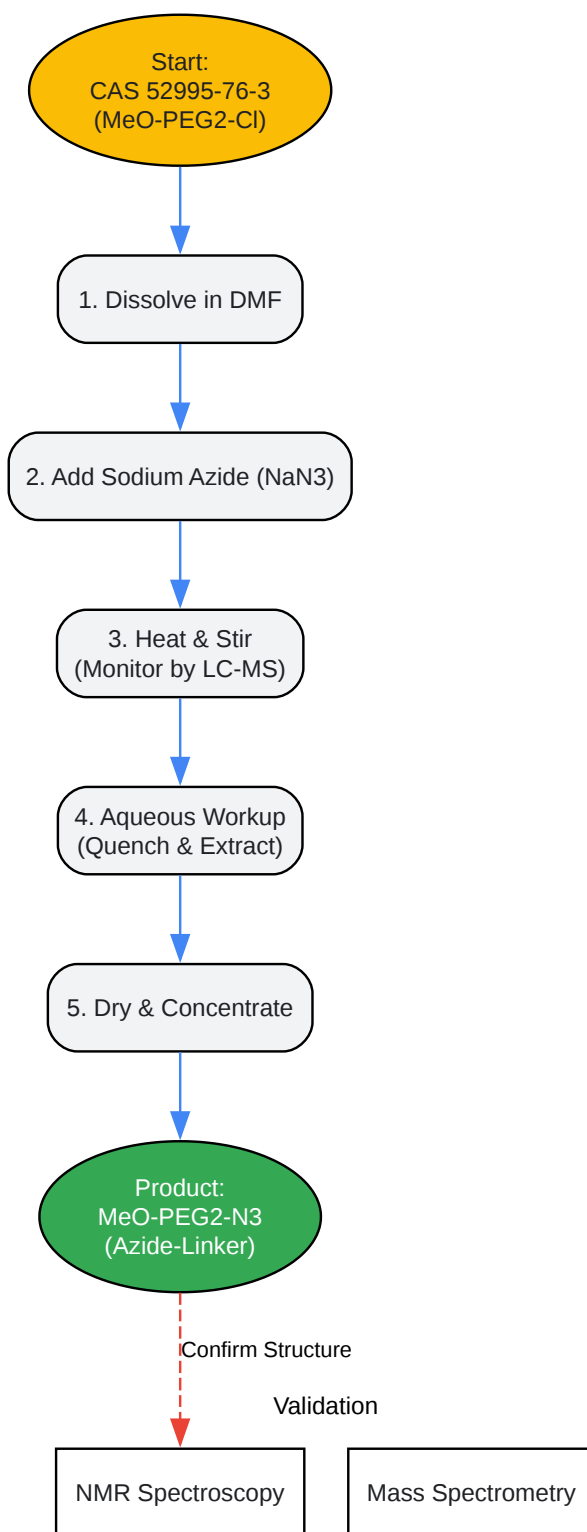


Fig. 2: Workflow for Converting Chloro-Linker to Azido-Linker

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Caption: Workflow for Converting Chloro-Linker to Azido-Linker.

Conclusion

CAS 52995-76-3, identified by names such as 1-chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane, is more than a simple chlorinated ether. It is a strategic building block, particularly valuable as a short, hydrophilic PEG linker in the synthesis of complex bioconjugates and advanced therapeutics like PROTACs. Its well-defined structure and predictable reactivity make it a reliable tool for researchers in medicinal chemistry and drug discovery. A thorough understanding of its nomenclature, core applications, and reaction protocols is essential for its effective and innovative use in the laboratory.

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